molecular formula C9H14N4O2 B11801597 Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11801597
M. Wt: 210.23 g/mol
InChI Key: QSLPYAKEGVNUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a chemical scaffold of significant interest in medicinal chemistry, particularly for the discovery of new therapeutic agents. Its structure, featuring a pyrrolidine-linked 1,2,3-triazole, is recognized as a key pharmacophore in drug discovery. This compound serves as a versatile building block for constructing more complex molecules, such as annulated triazole systems, which are valuable for exploring chemical space in drug design . Research into closely related 1H-1,2,3-triazole-4-carboxamide analogs has demonstrated their potential as potent and selective inhibitors of biological targets. For instance, optimized compounds within this class have been identified as low-nanomolar inverse agonists and antagonists of the Pregnane X Receptor (PXR), a nuclear receptor with a critical role in drug metabolism and various disease pathways . Furthermore, the pyrrolidinyl triazole scaffold has been investigated in other therapeutic contexts. Structural analogs have shown promise as blockers of the mitochondrial permeability transition pore (mPTP), a key target in conditions like Alzheimer's disease, where they can help recover mitochondrial function . The 1,2,3-triazole ring often acts as a stable surrogate for less metabolically stable functional groups, such as oximes, and can contribute to improved cytochrome P450 enzyme stability, thereby reducing the potential for adverse drug-drug interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 1-pyrrolidin-3-yltriazole-4-carboxylate

InChI

InChI=1S/C9H14N4O2/c1-2-15-9(14)8-6-13(12-11-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3

InChI Key

QSLPYAKEGVNUGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidin-3-yl Azide Precursor

The pyrrolidin-3-yl azide intermediate is typically prepared via a two-step sequence:

  • Boc Protection : Pyrrolidin-3-amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding tert-butyl pyrrolidin-3-ylcarbamate.

  • Azide Formation : The Boc-protected amine undergoes diazotransfer with sodium azide (NaN₃) and trifluoromethanesulfonyl azide (TfN₃) in acetonitrile at 0–5°C.

Reaction Conditions :

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or acetonitrile

  • Yield: 85–92%

Cycloaddition with Ethyl Propiolate

The pyrrolidin-3-yl azide reacts with ethyl propiolate under Cu(I) catalysis:

  • Catalyst : Copper sulfate (CuSO₄) with sodium ascorbate as a reducing agent.

  • Solvent : tert-Butanol or water/tert-butanol mixtures.

  • Temperature : 25–40°C for 12–24 hours.

Key Data :

  • Regioselectivity: Exclusively 1,4-disubstituted triazole.

  • Yield: 75–88%.

  • Characterization: 1^1H-NMR shows a singlet for the triazole proton at δ 8.1–8.3 ppm, while the ester group appears as a quartet at δ 4.3–4.4 ppm (J = 7.1 Hz).

Multi-Step Synthesis via Intermediate Functionalization

Acetal Formation and Hydrolysis

A method adapted from pyridinyl triazole synthesis involves acetal intermediates:

  • Acetal Formation : Ethyl 4,4-diethoxy-3-oxobutanoate reacts with pyrrolidin-3-yl azide in dimethyl sulfoxide (DMSO) using K₂CO₃ as a base at 40–50°C.

  • Hydrolysis : The acetal intermediate is treated with hydrochloric acid (HCl) in 1,4-dioxane under reflux to yield the aldehyde derivative, which is further oxidized to the carboxylate.

Optimization Insights :

  • Base: K₂CO₃ enhances nucleophilicity of the azide.

  • Solvent: DMSO stabilizes the transition state via polar interactions.

  • Yield: 89% for acetal intermediate; 91% after hydrolysis.

Spectroscopic Validation :

  • 13^{13}C-NMR: Acetal carbon at δ 94.75 ppm; aldehyde carbon at δ 180.7 ppm post-hydrolysis.

Solid-Phase Synthesis and Polymer-Supported Catalysts

Patent literature describes solid dispersions to enhance reaction efficiency and purity:

Polymer-Assisted Cycloaddition

  • Support : Microcrystalline cellulose or hydroxypropyl methylcellulose (HPMC).

  • Procedure : The azide and alkyne are adsorbed onto the polymer, followed by Cu(I)-catalyzed cycloaddition in ethanol at 50°C.

  • Advantages : Simplified purification, reduced catalyst loading.

  • Yield : 82–85%.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Regioselectivity
CuAACCuSO₄/Na ascorbatetert-Butanol25–40°C75–88%1,4
Acetal HydrolysisK₂CO₃DMSO/1,4-dioxane40–50°C (reflux)89–91%1,4
Polymer-SupportedCu(I)/HPMCEthanol50°C82–85%1,4

Troubleshooting and Yield Optimization

Common Challenges

  • Low Regioselectivity : Additives like tris(benzyltriazolylmethyl)amine (TBTA) improve Cu(I) stability and selectivity.

  • Byproduct Formation : Use of molecular sieves or anhydrous solvents minimizes hydrate formation in ester groups.

Scaling-Up Considerations

  • Continuous Flow Systems : Patent WO2016132378A2 highlights flow chemistry for safer handling of azides.

  • Solvent Recycling : DMSO and tert-butanol can be recovered via distillation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a molecular formula of C₉H₁₄N₄O₂ and a molecular weight of approximately 210.23 g/mol. Its structure consists of a pyrrolidine ring fused with a triazole moiety, which enhances its interaction profiles with biological targets. This unique combination allows for diverse biological activities and potential pharmacological applications.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of triazole compounds often exhibit activity against bacteria and fungi due to their ability to interfere with microbial cell wall synthesis or metabolic processes.

Case Study:
In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound's ability to modulate enzyme activity involved in cell proliferation makes it a candidate for cancer therapeutics.

Case Study:
In vitro studies on cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) revealed that the compound exhibited IC50 values of 5.35 µM and 8.74 µM, respectively. These values indicate substantial cytotoxic effects, suggesting potential for further development as an anticancer agent .

Synthetic Applications

The synthesis of this compound typically involves several steps that allow for modifications to enhance its properties for specific applications. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Synthesis Overview:

  • Formation of Triazole Ring: The initial step involves the formation of the triazole ring from appropriate azide and alkyne precursors.
  • Pyrrolidine Integration: Subsequent reactions incorporate the pyrrolidine moiety through nucleophilic substitution or cyclization methods.
  • Carboxylation: The final step involves esterification to yield this compound.

This synthetic versatility allows researchers to tailor the compound's properties for enhanced biological activity or selectivity .

Activity Target Pathogen/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC = X µg/mL
AntimicrobialEscherichia coliMIC = Y µg/mL
AnticancerHepG2 (liver cancer)IC50 = 5.35 µM
AnticancerA549 (lung cancer)IC50 = 8.74 µM

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Geometry and Interactions

Compound Substituent at 1-Position Dihedral Angle (Triazole vs. Substituent) Key Interactions
Ethyl 1-(pyrrolidin-3-yl)-...* Pyrrolidine Not reported Predicted: H-bonding via NH
Ethyl 1-(pyridin-3-yl)-... [4] Pyridinyl 74.02° n→π*, lp···π, π···π
5-Methyl-1-(pyridin-3-yl)-... [8] Pyridinyl 50.3° Steric hindrance from methyl
4-tert-Butyl-1-(4-nitrophenyl)-... 4-Nitrophenyl 52.5°–64.5° Steric effects from bulky groups

*Predicted data based on structural analogs.

  • Pyrrolidine vs. Pyridinyl: The pyrrolidine substituent, a five-membered saturated ring, likely induces greater conformational flexibility compared to the rigid pyridinyl group. In contrast, pyridinyl derivatives exhibit pronounced π-interactions (n→π*, lp···π) due to aromaticity, contributing to planar molecular arrangements .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) increase dihedral angles between the triazole and aromatic rings, as seen in 4-tert-butyl-1-(4-nitrophenyl)- derivatives (52.5°–64.5°). Pyrrolidine’s smaller size may result in lower torsional strain compared to these bulky groups .

Spectroscopic and Crystallographic Properties

  • NMR Spectroscopy : Pyridinyl analogs show distinct aromatic proton signals (δ 8.5–9.0 ppm for pyridine H) and triazole CH (δ 7.5–8.0 ppm) . Pyrrolidine’s NH and CH₂ groups would introduce signals near δ 1.5–3.5 ppm.
  • X-ray Diffraction : Pyridinyl derivatives exhibit twisted conformations (74.02° dihedral angle) due to steric clashes between substituents . Pyrrolidine’s saturated ring may reduce π-interactions but enhance hydrogen bonding in the crystal lattice.

Hirshfeld Surface and Energy Framework Analysis

  • Interactions : In pyridinyl analogs, n→π* and lp···π interactions contribute 11.8% to Hirshfeld surfaces, while H···H contacts dominate (27.3%) . Pyrrolidine’s NH group could increase O···H/N···H contributions, altering the fingerprint plot profile.
  • Energy Frameworks : Pyridinyl derivatives show anisotropic interaction energies (3.8 Å radius clusters), with dispersion forces predominating. Pyrrolidine’s NH may introduce stronger electrostatic interactions .

Biological Activity

Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS: 64-99-3) is a compound within the triazole family that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring with an ethyl group and a pyrrolidine moiety. Its chemical formula is C9H14N4O2C_9H_{14}N_4O_2 . The synthesis typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a well-established approach for forming triazoles from azides and terminal alkynes .

Biological Activity

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial : The compound has shown effectiveness against various bacterial strains.
  • Antifungal : It demonstrates antifungal properties that could be beneficial in treating fungal infections.
  • Anticancer : Preliminary studies suggest potential anticancer activity, particularly as a mitochondrial permeability transition pore blocker, which is significant in preventing cell death .

The biological evaluation of this compound often involves assessing its stability in cytochrome P450 systems. This is crucial for understanding its metabolism and potential toxicity . Interaction studies reveal that the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

StudyFindings
Akbarzadeh et al. (2015)Identified triazole derivatives with potent AChE inhibitory activity. This compound was noted for its potential in neuroprotective applications .
Siddiqui et al. (2017)Demonstrated moderate to good anti-ChE activity among synthesized analogs, suggesting that modifications to the triazole structure can enhance biological efficacy .
Recent Review (2022)Discussed the potential of nitrogen-containing heterocycles like Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives in drug development due to their diverse pharmacological profiles .

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress.
  • Antimicrobial Efficacy : Laboratory tests indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Basic: What are the most reliable synthetic routes for Ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the pyrrolidine-3-yl azide and ethyl propiolate. Key parameters include:

  • Catalyst loading : 0.2–0.5 eq CuSO₄·5H₂O with sodium ascorbate as a reducing agent.
  • Solvent system : THF/water (1:1) at 50–60°C for 48–72 hours.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) yields >80% purity .
    Optimization involves adjusting temperature, solvent polarity, and catalyst-to-substrate ratios to minimize by-products like regioisomeric triazoles.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry via diagnostic peaks (e.g., triazole C-H at δ 8.2–8.5 ppm; pyrrolidine N-CH₂ at δ 3.5–4.0 ppm).
  • IR spectroscopy : Validate carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole ring vibrations (1550–1450 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise from substituent effects?

SHELXL (via SHELX suite) is used for structure refinement. Challenges include:

  • Disordered pyrrolidine rings : Apply restraints or split models to address thermal motion.
  • Hydrogen bonding : Intermolecular C–H⋯O/N interactions stabilize packing but complicate data interpretation.
  • Twinned crystals : Use twin-law refinement in SHELXL for high-symmetry space groups .

Basic: What biological activities are reported for structurally analogous triazole-carboxylates?

Triazole derivatives exhibit:

  • Antimicrobial activity : Disruption of fungal ergosterol synthesis (MIC ~2–8 µg/mL against Candida spp.).
  • Anticancer potential : Inhibition of NCI-H522 lung cancer cell growth (up to 75% at 10 µM) via kinase modulation .

Advanced: How should researchers reconcile conflicting bioactivity data across studies?

  • Control variables : Standardize assay conditions (e.g., cell lines, incubation time).
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrrolidine enhance activity).
  • Dose-response validation : Repeat assays with ≥3 biological replicates to confirm IC₅₀ trends .

Advanced: Which computational methods predict target interactions and pharmacokinetics?

  • Molecular docking (AutoDock/Vina) : Simulate binding to fungal CYP51 or human kinases (docking scores ≤-8 kcal/mol).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • ADMET prediction (SwissADME) : LogP values ~1.5–2.5 suggest moderate blood-brain barrier permeability .

Advanced: How can derivatives be designed for improved pharmacokinetics?

  • Pyrrolidine modifications : Introduce hydrophilic groups (e.g., -OH) to enhance solubility.
  • Triazole substituents : Replace ethyl carboxylate with bioisosteres (e.g., tetrazoles) to improve metabolic stability .

Basic: What purification strategies ensure high-purity yields post-synthesis?

  • Flash chromatography : Use CH₂Cl₂/MeOH (95:5) for baseline separation of triazole regioisomers.
  • Recrystallization : Ethanol/water (7:3) at 4°C yields crystals with >99% purity (validated by HPLC) .

Advanced: How is regioselectivity controlled during triazole formation?

  • Catalyst choice : Cu(I) favors 1,4-regioisomers, while Ru catalysts produce 1,5-products.
  • Alkyne substitution : Electron-deficient alkynes (e.g., ethyl propiolate) bias cycloaddition toward the 4-carboxylate isomer .

Basic: What stability considerations are critical for long-term storage?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.
  • Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the ester group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.